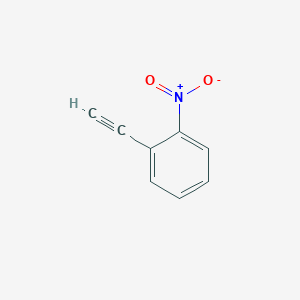

1-Ethynyl-2-nitrobenzene

Overview

Description

1-Ethynyl-2-nitrobenzene (CAS 16433-96-8) is an ortho-substituted nitroaromatic compound with the molecular formula C₈H₅NO₂ and a molecular weight of 147.13 g/mol . Its structure features a nitro group (-NO₂) and an ethynyl (-C≡CH) group at the 1- and 2-positions of the benzene ring, respectively. This compound is also known as ortho-nitrophenylacetylene, highlighting its acetylene functionality .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-2-nitrobenzene can be synthesized through various methods. One common approach involves the nitration of ethynylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to avoid over-nitration and to ensure the selective formation of the 2-nitro derivative .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-2-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: 1-ethynyl-2-aminobenzene.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Organic Synthesis

1-Ethynyl-2-nitrobenzene serves as a key intermediate in organic synthesis. It can undergo various reactions, such as electrophilic aromatic substitution, leading to the formation of new compounds like ortho-aminoacetophenones. This transformation highlights its utility in accessing important structural motifs found in biologically active molecules .

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Electrophilic Aromatic Substitution | Ortho-aminoacetophenones | |

| One-Pot Hydration and Reduction | 2-Aminoacetophenones |

Biological Studies

The compound is also utilized in biological research to study the interactions of nitroaromatic compounds with biological systems. Its reactivity allows for investigations into biochemical pathways affected by nitrophenylacetylenes, particularly in the context of drug development targeting specific pathways .

Medicinal Chemistry

Research into the pharmaceutical applications of this compound has revealed potential uses in developing drugs that target specific biochemical pathways. The compound's unique electronic properties contribute to its effectiveness in these applications .

Case Study 1: Synthesis of 2-Aminoacetophenones

A study demonstrated a one-pot hydration and reduction process using this compound derivatives to synthesize 2-aminoacetophenones effectively. This method showcased the compound's synthetic utility and its role in producing valuable pharmaceutical intermediates .

Case Study 2: Crystal Structure Analysis

Research on the crystal structures of this compound derivatives with varying alkoxy chain lengths revealed significant insights into intermolecular interactions. The study highlighted how different alkoxy chains influence crystal packing, which is crucial for understanding the material properties of these compounds.

Industrial Applications

In industrial settings, this compound is employed in producing specialty chemicals with specific properties. Its versatility as a building block allows for the development of materials tailored for particular applications in various chemical processes .

Mechanism of Action

The mechanism of action of 1-ethynyl-2-nitrobenzene involves its interaction with various molecular targets and pathways:

Electrophilic Aromatic Substitution: The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic attack and directs electrophiles to the meta position.

Reduction: The nitro group can be reduced to an amino group, which can further participate in various biochemical reactions.

Oxidation: The ethynyl group can be oxidized, leading to the formation of reactive intermediates that can interact with biological molecules

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The table below compares 1-ethynyl-2-nitrobenzene with three analogous nitroaromatic compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Structural Features |

|---|---|---|---|---|

| This compound | C₈H₅NO₂ | 147.13 | -NO₂ (C2), -C≡CH (C1) | Ethynyl group (sp-hybridized, linear geometry); strong electron-withdrawing nitro group. |

| 1-Chloro-2-nitrobenzene | C₆H₄ClNO₂ | 157.55 | -NO₂ (C2), -Cl (C1) | Chlorine substituent (sp³, electronegative); meta-directing nitro group. |

| 1-Bromo-2-nitrobenzene | C₆H₄BrNO₂ | 202.01 | -NO₂ (C2), -Br (C1) | Bromine substituent (larger atomic radius, polarizable); similar reactivity to chloro analog. |

| 1-Ethyl-2-nitrobenzene | C₈H₉NO₂ | 151.16 | -NO₂ (C2), -CH₂CH₃ (C1) | Ethyl group (electron-donating, sp³-hybridized); steric hindrance alters reactivity. |

Key Observations:

- Electronic Effects : The ethynyl group in this compound is electron-withdrawing due to sp-hybridization, enhancing the nitro group’s electrophilicity. In contrast, the ethyl group in 1-ethyl-2-nitrobenzene is electron-donating, reducing ring activation .

- Reactivity : Chloro and bromo analogs (e.g., 1-chloro-2-nitrobenzene) undergo nucleophilic aromatic substitution (e.g., with amines or alkoxides), while the ethynyl group enables alkyne-specific reactions like cycloadditions .

This compound

- Heterocycle Synthesis : Reacts with HBr/HCl to form benzisoxazole-N-oxide scaffolds (e.g., 3-(bromomethyl)benzo[c]isoxazole-N-oxide), critical in medicinal chemistry .

- Cross-Coupling: Used in Sonogashira couplings to synthesize bis(nitroaryl)ethynes (e.g., 1,2-bis(2-nitrophenyl)ethyne, 81% yield) .

1-Chloro-2-nitrobenzene

- Pharmaceutical Intermediates : A precursor in sulfonamide antibiotics and agrochemicals. The chlorine atom facilitates displacement reactions .

1-Ethyl-2-nitrobenzene

- Limited Reactivity: The ethyl group’s electron-donating nature reduces electrophilicity, making it less reactive in substitution reactions. Primarily used as a solvent or stabilizer .

Biological Activity

1-Ethynyl-2-nitrobenzene (CHNO), a nitroaromatic compound, has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, presenting research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is characterized by an ethynyl group (-C≡CH) attached to a nitro-substituted benzene ring. The presence of the nitro group significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of nitroaromatic compounds, including derivatives of this compound. The mechanism often involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage bacterial DNA.

Table 1: Antimicrobial Activity of Nitro Compounds

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 25 | Staphylococcus aureus |

| Nitrofurantoin | 8 | Escherichia coli |

| Metronidazole | 16 | Helicobacter pylori |

Cytotoxicity and Antitumor Activity

This compound exhibits cytotoxic effects against various cancer cell lines. Research indicates that it may induce apoptosis through the generation of reactive oxygen species (ROS).

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 22 |

| A549 | 18 |

Case Studies

A notable case study involved a patient exposed to nitro compounds, including this compound, resulting in methemoglobinemia. The patient exhibited symptoms such as cyanosis and hemolytic anemia, which were treated with methylene blue, highlighting the compound's potential toxicological effects when absorbed through the skin or inhaled.

Clinical Findings

- Patient Profile : A 58-year-old male with occupational exposure.

- Symptoms : Confusion, cyanosis, elevated methemoglobin levels.

- Treatment : Methylene blue administration led to a significant reduction in methemoglobin levels.

Toxicological Considerations

The toxicological profile of nitroaromatic compounds raises concerns regarding their genotoxicity and potential carcinogenicity. Studies have shown that exposure to high concentrations can lead to liver and kidney damage, as well as hematological alterations.

Table 3: Toxicological Data from Animal Studies

| Endpoint | Observed Effect |

|---|---|

| Liver Weight | Increased in mice at high doses |

| Kidney Function | Impaired at concentrations >10 ppm |

| Hematological Parameters | Elevated methemoglobin levels |

The biological activity of this compound is largely attributed to its ability to undergo metabolic activation. The reduction of the nitro group can lead to the formation of reactive species that interact with cellular macromolecules, resulting in cytotoxic effects.

Q & A

Q. What are the validated synthetic routes for 1-Ethynyl-2-nitrobenzene, and how can experimental reproducibility be ensured?

Basic Research Question

this compound is synthesized via rhodium-catalyzed alkyne hydroacylation, as demonstrated in the preparation of quinoline derivatives . Key steps include:

- Catalytic system : Rhodium(I) complexes under inert conditions.

- Reaction monitoring : Use TLC or GC-MS to track alkyne consumption.

- Purification : Column chromatography with silica gel and non-polar solvents.

To ensure reproducibility: - Document catalyst loading, temperature, and solvent purity.

- Cross-validate spectral data (NMR, HRMS) against literature standards .

Q. How should researchers characterize this compound, and what analytical benchmarks are critical?

Basic Research Question

Characterization involves:

- NMR spectroscopy :

- 1H-NMR (CDCl₃): δ 8.03 (ddd, J = 8.0, 1.5, 0.5 Hz), 7.68 (ddd, J = 7.5, 1.5, 0.5 Hz) .

- 13C-NMR : Peaks at δ 150.1 (nitro group), 99.3 (alkynyl carbon) .

- Mass spectrometry : HRMS (ESI+) m/z 220.07884 (calculated for C₁₁H₁₄NO₂Si) .

- Purity assessment : HPLC with UV detection (λ = 254 nm).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis .

- Exposure mitigation : Install emergency showers/eyewash stations .

- Toxicological data : Limited studies exist; treat as hazardous due to nitro and alkyne functionalities .

Q. How can mechanistic insights into the reactivity of this compound be investigated?

Advanced Research Question

- Kinetic studies : Monitor reaction intermediates via stopped-flow NMR or time-resolved IR spectroscopy.

- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to map transition states and electron density distributions.

- Isotopic labeling : Introduce 13C or 15N to trace bond formation/cleavage in catalytic cycles .

Q. How should researchers address contradictions in experimental data (e.g., divergent yields or spectral anomalies)?

Advanced Research Question

- Root-cause analysis :

- Verify reagent purity (e.g., catalyst decomposition, solvent dryness).

- Replicate experiments under controlled conditions (humidity, temperature).

- Data triangulation : Compare results across multiple techniques (e.g., XRD for crystallinity, DSC for thermal stability) .

- Error reporting : Quantify uncertainties (e.g., ±5% yield variation due to humidity) in publications .

Q. What role does this compound play in synthesizing heterocyclic compounds, and how can its scope be expanded?

Advanced Research Question

- Quinoline synthesis : Acts as an alkyne donor in rhodium-catalyzed hydroacylation to form substituted quinolines .

- Methodology expansion :

- Test alternative catalysts (e.g., palladium or copper complexes).

- Explore photoredox conditions for nitro group activation.

Q. What strategies are recommended for presenting large datasets (e.g., NMR, HRMS) in publications?

Methodological Guidance

- Processed data : Include key spectral peaks (1H/13C-NMR shifts) in tables .

- Raw data : Archive in supplementary materials or repositories (e.g., Zenodo).

- Visualization : Use software like MestReNova for annotated spectra .

Q. How can computational methods complement experimental studies of this compound?

Advanced Research Question

- Molecular docking : Predict binding affinity with biological targets (e.g., enzymes).

- Reactivity prediction : Simulate nitro group reduction pathways using software like ChemAxon.

- Solvent effects : Conduct MD simulations to optimize reaction media .

Properties

IUPAC Name |

1-ethynyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAGYANFBMIHFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363458 | |

| Record name | 1-Ethynyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16433-96-8 | |

| Record name | 1-Ethynyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16433-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethynyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitrophenylacetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.